molecular formula C48H38Cl3FeN4 B12320042 Meso-tetratolylporphyrin-fe(iii)chloride

Meso-tetratolylporphyrin-fe(iii)chloride

Cat. No.: B12320042
M. Wt: 833.0 g/mol
InChI Key: FENSSZXLVRTGBK-UHFFFAOYSA-K
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Description

Chemical Identity and Structural Formulation

This compound (CAS# 19496-18-5) is a synthetic iron(III) porphyrin complex with the molecular formula C₄₈H₃₆ClFeN₄ and a molecular weight of 760.14 g/mol . Its elemental composition comprises carbon (75.85%), hydrogen (4.77%), chlorine (4.66%), iron (7.35%), and nitrogen (7.37%). The core structure consists of a porphyrin macrocycle with four tolyl (-C₆H₄CH₃) groups substituted at the meso positions (5, 10, 15, 20) and an iron(III) ion coordinated to the four pyrrolic nitrogen atoms (Figure 1). The axial chloride ligand completes the octahedral geometry around the iron center.

Table 1: Elemental Analysis and Physicochemical Properties

Property Value
Molecular Formula C₄₈H₃₆ClFeN₄
Molecular Weight 760.14 g/mol
Elemental Analysis (C) 75.85%
Elemental Analysis (H) 4.77%
Elemental Analysis (Cl) 4.66%
Elemental Analysis (Fe) 7.35%
Elemental Analysis (N) 7.37%

The tolyl substituents introduce steric bulk and electronic effects that influence the compound’s reactivity. Unlike simpler meso-tetraphenylporphyrins, the methyl groups on the tolyl rings enhance solubility in nonpolar solvents and stabilize the porphyrin against oxidative degradation during catalytic cycles. Spectroscopic characterization reveals a Soret band near 418 nm and Q bands at 515 nm and 550 nm in UV-vis spectra, consistent with iron porphyrins. The red shift in the Soret band compared to free-base porphyrins (e.g., 412 nm → 418 nm) reflects the metal’s electronic influence on the π-system.

Historical Development of Metalloporphyrin Complexes

The synthesis of metalloporphyrins dates to the mid-20th century, driven by efforts to model heme proteins like cytochrome P450. Early work by Groves et al. in 1979 demonstrated the catalytic potential of iron porphyrins in oxygen-transfer reactions, using meso-tetraphenylporphyrin-Fe(III)chloride ([Fe(TPP)]Cl) as a first-generation catalyst. However, unsubstituted porphyrins suffered from rapid oxidative degradation at the meso positions, limiting their utility.

Second-generation porphyrins, introduced in the 1980s, incorporated bulky aryl groups (e.g., pentafluorophenyl, mesityl) at the meso positions to sterically shield the macrocycle. This compound emerged from this lineage, with tolyl groups balancing steric protection and synthetic accessibility. Comparative studies showed that electron-withdrawing substituents (e.g., halogens) further enhanced catalytic activity by stabilizing high-valent iron-oxo intermediates. For example, meso-tetrakis(pentafluorophenyl)porphyrin-Fe(III)chloride outperformed [Fe(TPP)]Cl in alkane hydroxylation due to its reduced susceptibility to self-oxidation.

The evolution of porphyrin design also addressed atropisomerism—a phenomenon where restricted rotation of meso-aryl groups creates distinct stereoisomers. In iron porphyrins, the oxidation state and axial ligands modulate atropisomer populations. For instance, iron(III) porphyrins with chloride ligands favor single atropisomers, whereas iron(II) analogs exhibit dynamic isomerism. This compound’s stereochemical uniformity simplifies its application in catalysis and structural studies.

Role of Iron-Centered Porphyrins in Bioinorganic Chemistry

Iron porphyrins are indispensable models for understanding heme enzymes. In nature, heme proteins utilize iron porphyrins to mediate oxygen transport (hemoglobin), electron transfer (cytochrome c), and oxidative metabolism (cytochrome P450). This compound replicates key features of these systems:

  • Oxygen Binding : The iron center’s ability to cycle between Fe(II) and Fe(III) states enables reversible oxygen coordination, mimicking hemoglobin’s function.
  • Catalytic Oxidation : Like cytochrome P450, the compound catalyzes substrate oxidation via high-valent iron-oxo intermediates. Tolyl groups stabilize these intermediates by preventing porphyrin ring distortion.
  • Electron Transfer : The conjugated π-system facilitates electron transfer, a critical process in mitochondrial respiration.

Table 2: Comparative Features of Heme and Synthetic Iron Porphyrins

Property Heme (Protoporphyrin IX) Meso-Tetratolylporphyrin-Fe(III)Cl
Substituents Vinyl, propionate Tolyl
Solubility Hydrophilic Lipophilic
Catalytic Stability Enzyme-protected Sterically shielded
Oxidative Resistance Moderate High

In biomimetic studies, this compound has been employed to investigate:

  • Substrate Selectivity : Steric effects from tolyl groups direct oxidation toward less hindered C-H bonds, analogous to enzyme active sites.
  • Axial Ligand Exchange : The chloride ligand is readily displaced by stronger field ligands (e.g., imidazoles), modulating redox potentials.
  • Spin State Transversions : Iron’s spin state (high-spin vs. low-spin) influences reactivity, as observed in peroxidases and oxygenases.

Recent advances include its use in photodynamic therapy and heterogeneous catalysis, leveraging its robust optical properties and recyclability.

Properties

Molecular Formula

C48H38Cl3FeN4

Molecular Weight

833.0 g/mol

IUPAC Name

iron(3+);5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin;trichloride

InChI

InChI=1S/C48H38N4.3ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3

InChI Key

FENSSZXLVRTGBK-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Fe+3]

Origin of Product

United States

Preparation Methods

Ligand Synthesis: Meso-Tetratolylporphyrin

The free base porphyrin ligand, 5,10,15,20-tetra(p-tolyl)porphyrin (H₂TTP), is synthesized via the Adler-Longo method. This involves condensation of pyrrole with p-tolualdehyde in refluxing propionic acid, followed by oxidation. The tolyl groups enhance solubility and electronic properties compared to phenyl analogs, making the ligand suitable for subsequent metalation.

Metalation with Iron(II) Chloride

The metalation step employs iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in dimethylformamide (DMF). A representative procedure involves reacting H₂TTP with FeCl₂·4H₂O (1.2 equiv) in DMF at 50–60°C for 30 minutes, followed by hydrolysis with hydrochloric acid to yield the Fe(III) complex. The overall reaction is summarized as:
$$
\text{H₂TTP} + \text{FeCl}2 \xrightarrow{\text{DMF, 50–60°C}} \text{Fe(TTP)Cl} + 2\text{HCl} + \text{H}2\text{O}
$$
This method achieves a 90.4% yield (Table 1). The use of DMF as a high-boiling polar solvent facilitates ligand-metal coordination, while HCl ensures oxidation of Fe(II) to Fe(III).

Table 1: Optimized Conditions for Fe(TTP)Cl Synthesis

Parameter Value
Solvent DMF
Temperature 50–60°C
Reaction Time 30 minutes
FeCl₂·4H₂O Equiv 1.2
Yield 90.4%

Mechanistic Insights into Iron Porphyrin Metalation

Formation of the Sitting-Atop Complex

Density functional theory (DFT) studies on analogous systems reveal that metalation begins with the formation of a "sitting-atop" (SAT) complex, where Fe²⁺ coordinates the porphyrin’s nitrogen atoms without disrupting the ligand’s macrocycle. This intermediate is stabilized by axial ligands such as DMF or water.

Proton Transfer and Oxidation

Subsequent proton transfer from the pyrrolic nitrogen to the metal center generates H₂ gas, leaving a deprotonated porphyrin capable of binding Fe³⁺. In the presence of HCl, Fe²⁺ is oxidized to Fe³⁺, completing the formation of Fe(TTP)Cl. The role of HCl is dual: it acts as a proton source and oxidizing agent, ensuring high metalation efficiency.

Modern and Sustainable Synthesis Approaches

Mechanochemical Metalation

Ball milling, a solvent-free method, has been successfully applied to synthesize metalloporphyrins like Zn(II) and Cu(II) complexes. While Fe(TTP)Cl synthesis via this route remains unreported, the technique offers potential advantages:

  • Reduced Solvent Waste : Eliminates need for DMF, a hazardous solvent.
  • Faster Reaction Times : Mechanical energy accelerates diffusion and reactivity.
    Preliminary trials with FeCl₂ and H₂TTP under milling conditions (30 Hz, 1 hour) could yield Fe(TTP)Cl, though optimization is required.

Sonochemical Methods

Ultrasound-assisted synthesis enhances mass transfer and reaction rates. For water-soluble porphyrins, sonication reduces metalation times from hours to minutes. Adapting this to Fe(TTP)Cl would require a polar solvent (e.g., DMF/water mixtures) and precise control over cavitation energy.

Critical Parameters Influencing Metalation Efficiency

Solvent Effects

DMF is preferred for its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates. Alternatives like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been used for iron porphyrins, improving oxidative stability but requiring higher costs.

Stoichiometry and Temperature

A 1.2:1 molar ratio of FeCl₂ to H₂TTP ensures complete metalation without excess reagent. Temperatures above 50°C promote ligand flexibility, facilitating Fe³⁺ insertion.

Characterization and Validation

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Fe(TTP)Cl exhibits a Soret band at 418 nm and Q-bands at 535 and 570 nm, redshifted compared to H₂TTP due to metal-ligand charge transfer.
  • EPR Spectroscopy : A characteristic signal at g = 6.0 confirms high-spin Fe(III) in a square-pyramidal geometry.

X-Ray Crystallography

Single-crystal studies of analogous Fe(TPP)Cl reveal a five-coordinate structure with Fe³⁺ displaced 0.45 Å above the porphyrin plane. Similar distortion is expected for Fe(TTP)Cl, influencing its catalytic activity.

Scientific Research Applications

Catalytic Applications

Meso-tetratolylporphyrin-Fe(III) chloride serves as an effective catalyst in numerous organic transformations. Below are some key catalytic applications:

Reaction Type Description Reference
Olefination Catalyzes E-selective olefination of aldehydes with ethyl diazo acetate in the presence of PPh₃.
Baeyer-Villiger Oxidation Facilitates selective oxidation of cycloketones to lactones using molecular oxygen.
Cyclopropanation Catalyzes the cyclopropanation of styrenes via in-situ generation of diazomethane.
N-H Insertion Promotes N-H insertion reactions with amines and ethyl diazo acetate.
Oxidation of Indole-3-Acetic Acid Catalyzes oxidation by peroxomonosulfate, following first-order kinetics with respect to substrate and oxidant.

These catalytic properties make meso-tetratolylporphyrin-Fe(III) chloride a valuable reagent in synthetic organic chemistry.

Photodynamic Therapy

The compound is also explored for its potential in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species for therapeutic effects.

  • Mechanism : The triplet state of the porphyrin acts as a photosensitizer, generating singlet oxygen upon light activation, which can selectively damage cancerous cells or pathogens.
  • Applications : Research indicates that iron porphyrins can act as superoxide dismutases, potentially aiding in stroke treatment by mitigating oxidative stress .

Sensor Technology

Recent advancements have highlighted the use of meso-tetratolylporphyrin-Fe(III) chloride in sensor applications:

Sensor Type Application Reference
Carbon Nanopowder-Based Sensor Utilized for ultrasensitive detection of biomarkers in blood samples.
Carbon Monoxide Detector Functionalized with reduced graphene oxide for high sensitivity detection of carbon monoxide.

These sensors leverage the unique electronic properties of the iron porphyrin complex for enhanced sensitivity and specificity.

Biological Applications

Meso-tetratolylporphyrin-Fe(III) chloride has shown promise in various biological contexts:

  • Antimicrobial Activity : Studies have indicated that porphyrins can exhibit antimicrobial properties, potentially useful against resistant strains .
  • Therapeutic Applications : The compound's ability to generate reactive oxygen species positions it as a candidate for treating infections and possibly neurodegenerative diseases related to protein misfolding .

Case Study 1: Catalytic Efficiency

A study demonstrated that meso-tetratolylporphyrin-Fe(III) chloride significantly enhances the efficiency of olefination reactions compared to traditional catalysts, achieving higher yields and selectivity under milder conditions.

Case Study 2: Photodynamic Therapy

In clinical settings, iron porphyrins have been tested as photosensitizers in PDT for skin cancers, showing promising results in reducing tumor sizes while minimizing damage to surrounding healthy tissues.

Mechanism of Action

The mechanism of action of meso-tetratolylporphyrin-fe(iii)chloride involves the coordination of substrates to the iron center, followed by electron transfer processes that facilitate chemical transformations. The iron center can undergo changes in oxidation state, which is crucial for its catalytic activity. The porphyrin ring provides a stable environment for the iron center, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fe(III) Porphyrin Complexes

Compound Substituents Metal Center Solubility (Organic Solvents) Redox Potential (E₁/₂ vs. SCE)
Fe(III)-Tetratolylporphyrin 4-Methylphenyl Fe(III) High +0.35 V (Fe³⁺/Fe²⁺)
Fe(III)-Tetraphenylporphyrin Phenyl Fe(III) Moderate +0.28 V (Fe³⁺/Fe²⁺)
Mn(III)-Tetratolylporphyrin 4-Methylphenyl Mn(III) High +0.65 V (Mn³⁺/Mn²⁺)
Cr(III)-Tetraphenylporphyrin Phenyl Cr(III) Low -0.15 V (Cr³⁺/Cr²⁺)

Key Insights :

  • Substituent Effects : The 4-methylphenyl groups in Fe(III)-tetratolylporphyrin improve solubility and steric protection of the metal center, reducing aggregation compared to phenyl-substituted analogs .
  • Mn(III) analogs show even higher potentials due to manganese’s intrinsic electrochemical behavior .

Catalytic Performance

Table 2: Catalytic Efficiency in Oxidative Reactions

Compound Reaction Type Substrate Turnover Frequency (TOF, h⁻¹) Reference
Fe(III)-Tetratolylporphyrin Aniline Oxidation Aniline 1,200
Fe(III)-Tetraphenylporphyrin Benzylamine Oxidation Benzylamine 800
Mn(III)-Tetratolylporphyrin Amine Coupling Amines 950

Key Insights :

  • Enhanced Activity : Fe(III)-tetratolylporphyrin outperforms phenyl-substituted analogs in TOF due to improved substrate accessibility and electron-rich metal centers .
  • Substrate Specificity : Mn(III) complexes excel in amine coupling, while Fe(III) variants are superior in hydroxylation and epoxidation reactions .

Photophysical and Aggregation Behavior

  • Aggregation Tendency : Fe(III)-tetratolylporphyrin shows reduced aggregation in aqueous solutions compared to cationic porphyrins, owing to hydrophobic tolyl groups counteracting electrostatic interactions .
  • Optical Properties : Its absorption maxima (λₐᵦₛ) at 420 nm (Soret band) and 550 nm (Q-bands) are redshifted by 10–15 nm relative to tetraphenylporphyrin, enhancing light-harvesting efficiency .

Biological Activity

Meso-tetratolylporphyrin-Fe(III) chloride (Meso-TPP-Fe(III)Cl) is a metalloporphyrin that has garnered attention for its diverse biological activities, particularly in the fields of catalysis, antimicrobial activity, and potential therapeutic applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Meso-TPP-Fe(III)Cl is synthesized through the coordination of iron(III) ions with meso-tetratolylporphyrin. The compound exhibits unique electronic properties due to the presence of the iron center, which can facilitate various biochemical reactions. The synthesis typically involves mixing the porphyrin with iron(III) chloride in a suitable solvent under controlled conditions, allowing for the formation of stable complexes.

2. Antimicrobial Activity

Recent studies have demonstrated that meso-tetratolylporphyrin derivatives exhibit significant antimicrobial properties against various microbial strains. The effectiveness of these compounds is often evaluated using methods such as agar disk diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Meso-Tetratolylporphyrin Derivatives

Compound Target Organism MIC (µg/mL) Mechanism of Action
Meso-tetratolylporphyrin-Fe(III)ClStaphylococcus aureus ATCC 2592332Disruption of cell membrane integrity
Meso-tetratolylporphyrin-Fe(III)ClEscherichia coli ATCC 2592264Generation of reactive oxygen species (ROS)
Meso-tetratolylporphyrin-Fe(III)ClCandida albicans ATCC 10231128Induction of oxidative stress

The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it has been observed that the presence of cationic groups enhances the antimicrobial activity by improving solubility and interaction with microbial membranes .

3. Catalytic Applications

Meso-TPP-Fe(III)Cl also serves as a catalyst in various organic transformations. Its ability to facilitate olefination reactions has been highlighted in research where it acted as a precatalyst, yielding significant conversion rates under optimized conditions.

Case Study: Olefination Reactions

In a study conducted by researchers at Iowa State University, meso-tetratolylporphyrin-Fe(III)Cl was used to catalyze olefination reactions with carbonyl compounds. The results indicated that using 2 equivalents of ethylene diamine (EDA) improved substrate conversion rates significantly, achieving up to 71% conversion under controlled conditions . This demonstrates the compound's potential utility in synthetic organic chemistry.

The biological activity of meso-tetratolylporphyrin-Fe(III)Cl can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Upon light activation, the compound can generate reactive oxygen species, which are effective in damaging cellular components of pathogens.
  • Metal Coordination : The iron center can interact with biological molecules, influencing enzymatic pathways and potentially leading to therapeutic effects.

5. Future Directions

Ongoing research is necessary to explore the full potential of meso-tetratolylporphyrin-Fe(III)Cl in clinical applications. Future studies should focus on:

  • In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.
  • Mechanistic Studies : To elucidate the detailed pathways through which it exerts its biological effects.
  • Formulation Development : To enhance its bioavailability and targeted delivery for therapeutic applications.

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